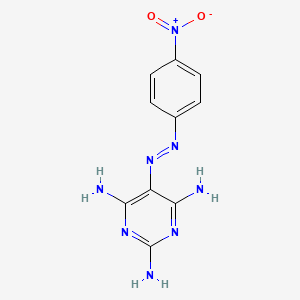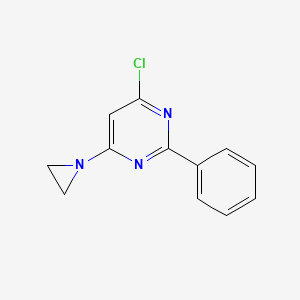
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is a heterocyclic compound that features an aziridine ring, a chloro substituent, and a phenyl group attached to a pyrimidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method involves the reaction of 4-chloro-2-phenylpyrimidine with aziridine under controlled conditions. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the nucleophilic attack of the aziridine on the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Ring-Opening Reactions: The aziridine ring is highly strained and can be opened by nucleophiles, leading to the formation of more stable compounds.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Ring-Opening Reactions: Nucleophiles such as water, alcohols, or amines in the presence of acids or bases.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Ring-Opening Reactions: Amino alcohols or diamines, depending on the nucleophile used.
Oxidation and Reduction: Corresponding N-oxides or amines.
Wissenschaftliche Forschungsanwendungen
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer and antimicrobial properties due to the presence of the aziridine ring, which can alkylate DNA and proteins.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe to study the mechanisms of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine primarily involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring is highly reactive and can form covalent bonds with DNA, proteins, and other biomolecules, leading to the disruption of their normal functions. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging the DNA of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Aziridinyl)-3-buten-2-one: Found in flue-cured tobacco, this compound also contains an aziridine ring and exhibits similar biological activities.
Aziridine-1-carbaldehyde Oximes: These compounds are known for their cytotoxic activity and potential as anticancer agents.
Uniqueness
6-(1-Aziridinyl)-4-chloro-2-phenylpyrimidine is unique due to the combination of the aziridine ring with a pyrimidine core, which imparts distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
63019-51-2 |
|---|---|
Molekularformel |
C12H10ClN3 |
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)-6-chloro-2-phenylpyrimidine |
InChI |
InChI=1S/C12H10ClN3/c13-10-8-11(16-6-7-16)15-12(14-10)9-4-2-1-3-5-9/h1-5,8H,6-7H2 |
InChI-Schlüssel |
HANLIIBFXPRKMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC(=NC(=N2)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


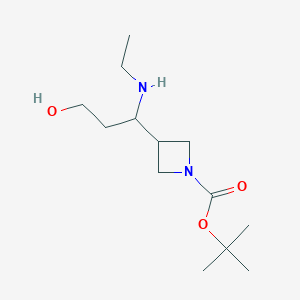
![8-(Bromomethyl)-2-methyl-2-azaspiro[4.5]decane](/img/structure/B13954147.png)
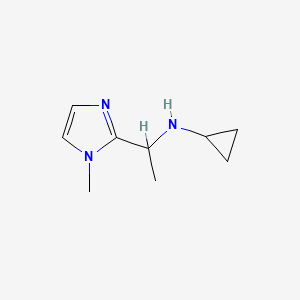
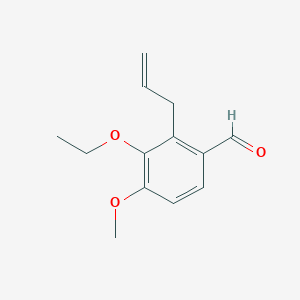
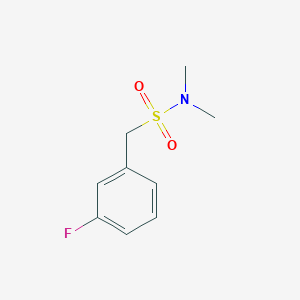
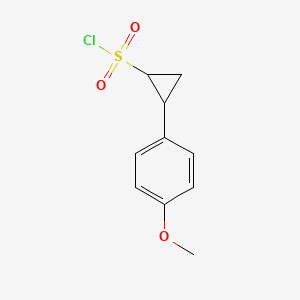
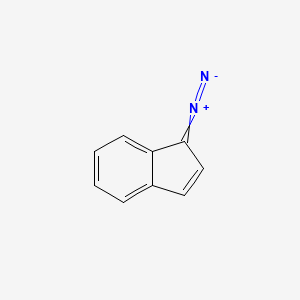
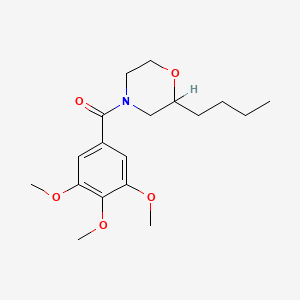
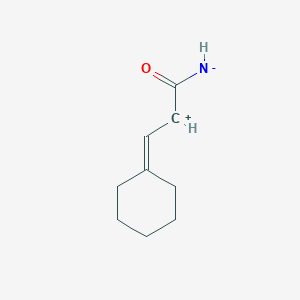
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

